tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a hydroxymethyl group and a propenyl substituent at the 3-position of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enabling selective functionalization of the nitrogen atom. Its structural features, including the reactive propenyl group and polar hydroxymethyl group, make it versatile for further derivatization, such as cycloadditions, oxidations, or cross-coupling reactions .
Properties
CAS No. |
1934542-93-4 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-12(9-14)7-13(8-12)10(15)16-11(2,3)4/h5,14H,1,6-9H2,2-4H3 |
InChI Key |
UMLDFVRBFXMCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
In the context of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate, ABCB could serve as the precursor. Treatment of ABCB with tert-butyl dicarbonate (Boc₂O) in the presence of LiBr affords tert-butyl 3-bromoazetidine-1-carboxylate . Subsequent substitution reactions at the bromine position allow for the sequential introduction of hydroxymethyl and propenyl groups.
Key Reaction Conditions :
-
ABCB synthesis : Prepared from 1-amino-2,3-dibromopropane hydrobromide via dehydrohalogenation .
-
Boc protection : Conducted in THF at –78°C with Boc₂O and LiBr .
-
Substitution : Requires palladium catalysis or nucleophilic agents for cross-coupling .
Sequential Functionalization of 3-Haloazetidines
3-Haloazetidines are versatile intermediates for introducing multiple substituents. tert-Butyl 3-iodoazetidine-1-carboxylate, synthesized via iododecarboxylation of Boc-protected azetidine-3-carboxylic acid , undergoes Sonogashira coupling with propargyl alcohol to install the propenyl group. Subsequent hydrogenation and oxidation yield the hydroxymethyl moiety.
Example Protocol :
-
Sonogashira Coupling :
-
Hydrogenation :
-
Hydroxymethyl Introduction :
Challenges : Competing side reactions during oxidation necessitate careful control of reaction pH and temperature .
Cyclization of Epoxy Amines
La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines offers a stereocontrolled route to azetidines . For the target compound, a pre-functionalized epoxy amine bearing hydroxymethyl and propenyl groups would cyclize under catalytic conditions.
Synthetic Pathway :
-
Epoxy Amine Synthesis :
-
Hydroxymethyl Installation :
-
Cyclization :
Advantages : High regioselectivity and mild conditions minimize side products .
Multicomponent reactions (MCRs) enable the simultaneous introduction of multiple functional groups. A plausible MCR involves:
-
Azetidine precursor : e.g., tert-butyl 3-oxoazetidine-1-carboxylate.
-
Propenyl Source : Allyl magnesium bromide.
-
Hydroxymethyl Source : Paraformaldehyde.
Reaction Mechanism :
-
Grignard Addition : Allyl MgBr attacks the ketone, forming a tertiary alcohol.
-
Hydroxymethylation : Reaction with paraformaldehyde introduces the hydroxymethyl group.
-
Work-Up : Acidic quenching and purification via column chromatography.
Limitations : Poor stereochemical control and competing overalkylation may reduce yields .
Post-Functionalization of Azetidine-3-Carboxylates
Challenges in Stereochemical Control
The 3,3-disubstituted azetidine introduces steric hindrance , complicating stereoselective synthesis. Catalytic asymmetric methods, though underdeveloped for azetidines, show promise. For example, chiral phosphoric acids catalyze the cyclization of epoxy amines with enantiomeric excess (ee) up to 80% .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or halogens.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted azetidines, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its hydroxymethyl group can serve as a functional handle for attaching biomolecules.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The propenyl group in the target compound provides an electron-rich alkene for reactions like Diels-Alder or epoxidation, whereas fluorinated or nitrile-containing derivatives (e.g., ) introduce electron-withdrawing effects, altering reactivity toward nucleophiles or electrophiles.
- Steric Effects : Bulky substituents like 4-fluorophenyl () or methoxy-oxoethyl () reduce ring strain but may hinder access to the azetidine nitrogen for further functionalization.
Key Observations :
- Cross-Coupling Efficiency : Aryl-substituted derivatives (e.g., ) are synthesized via Suzuki-Miyaura coupling, with yields influenced by steric hindrance (e.g., 80% for methoxyphenyl vs. 29% for 2-methoxyphenyl in ).
- Functional Group Compatibility : The propenyl group in the target compound may require careful handling to avoid polymerization, whereas bromoethyl derivatives () serve as intermediates for SN2 reactions.
Biological Activity
Chemical Identity
- Chemical Name : tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate
- CAS Number : 1934542-93-4
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- Structural Formula :
- SMILES: CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO
- InChIKey: UMLDFVRBFXMCLB-UHFFFAOYSA-N
This compound belongs to the azetidine family, characterized by a five-membered ring containing nitrogen. It has garnered interest in medicinal chemistry due to its potential biological activities.
Anticancer Activity
Azetidine derivatives have been explored for their anticancer potential. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative effects .
The mechanism by which azetidine derivatives exert their biological effects often involves the inhibition of critical cellular pathways. For example, some studies suggest that these compounds can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and invasion. This inhibition can lead to reduced metastatic potential in cancer models .
Table 1: Summary of Biological Activities of Azetidine Derivatives
| Compound Name | Target Organism/Cell Line | Activity | MIC/IC50 Value | Reference |
|---|---|---|---|---|
| Compound A | MRSA | Antimicrobial | 4–8 μg/mL | |
| Compound B | MDA-MB-231 (TNBC) | Anticancer | 0.126 μM | |
| Compound C | MMPs | Inhibition | Not specified |
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest moderate absorption and slow elimination rates, with maximum concentration (Cmax) values observed around 592 ± 62 mg/mL in animal models. Such profiles indicate potential for therapeutic applications but necessitate further investigation into safety and efficacy .
Safety Profile
The safety profile of azetidine derivatives is an essential consideration for their development as therapeutic agents. Preliminary studies have shown acceptable toxicity levels at high oral doses (e.g., 800 mg/kg), indicating a favorable safety margin for further testing .
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Ring functionalization : Introducing the hydroxymethyl and prop-2-en-1-yl groups via nucleophilic addition or alkylation under inert atmospheres.
- Protection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, often with reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) .
- Optimization : Yield improvements are achieved by controlling temperature (0–25°C), solvent polarity (THF or DMF), and catalyst selection (e.g., Pd catalysts for allylation). Purity is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the azetidine ring. For example, the hydroxymethyl proton appears as a triplet (~δ 3.5 ppm), while the allyl group shows vinyl protons at δ 5.0–5.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, distinguishing regioisomers.
- FT-IR : Hydroxyl stretches (~3400 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Conformational Analysis : X-ray crystallography (using SHELXL ) reveals chair-like azetidine conformations. The trans-configuration of hydroxymethyl and allyl groups sterically hinders nucleophilic attacks at the Boc-protected nitrogen .
- Biological Impact : The 3D arrangement affects hydrogen bonding with enzymes (e.g., kinases). Computational docking (AutoDock Vina) predicts stronger binding for cis-hydroxymethyl configurations due to optimal H-bond donor-acceptor distances .
Q. What strategies can resolve contradictions in crystallographic data obtained for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELX suite for high-resolution data. For twinned crystals, SHELXD’s dual-space algorithm improves phase determination .
- Hydrogen Bond Analysis : Apply graph set theory (as in Etter’s formalism) to identify recurring motifs (e.g., C(4) chains from hydroxyl interactions), resolving ambiguities in H-bond networks .
- Validation : Cross-check with spectroscopic data (e.g., NMR-derived dihedral angles) to validate crystallographic models .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS. Key parameters include binding free energy (MM-PBSA) and ligand RMSD .
- QSAR Models : Corolate substituent electronegativity (e.g., allyl vs. methoxy groups) with IC₅₀ values for target inhibition. Use CoMFA/CoMSIA for 3D pharmacophore mapping .
Q. When comparing this compound to structurally similar azetidine derivatives, what key functional groups dictate differences in pharmacological profiles?
- Methodological Answer :
- Functional Group Analysis :
- Mechanistic Insight : The allyl group enhances membrane permeability (logP = 2.1), while hydroxymethyl improves solubility (cLogS = -3.2), balancing bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values for the hydroxymethyl group?
- Methodological Answer :
- Computational Calibration : Use COSMO-RS to adjust solvent model parameters. Experimental pKa is measured via potentiometric titration in water/DMSO mixtures.
- Error Sources : Discrepancies often arise from solvent cavity radius assumptions in DFT calculations. Re-optimize using SMD solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
